Cas no 727-80-0 (2-acetyl-3H-benzofchromen-3-one)

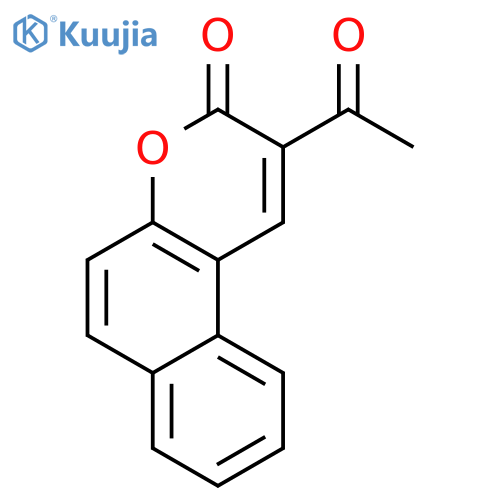

727-80-0 structure

商品名:2-acetyl-3H-benzofchromen-3-one

CAS番号:727-80-0

MF:C15H10O3

メガワット:238.238104343414

CID:543433

2-acetyl-3H-benzofchromen-3-one 化学的及び物理的性質

名前と識別子

-

- 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl-

- 2-ACETYL-3H-BENZO[F]CHROMEN-3-ONE

- 2-ACETYL-BENZO[F]CHROMEN-3-ONE

- 2-acetylbenzo[f]chromen-3-one

- 3-ACETYLBENZO[F]COUMARIN

- 2-acetyl-3-oxobenzo[f]chromene

- AC1LF7JE

- CHEMBL1501880

- 2-acetyl-3H-benzofchromen-3-one

-

計算された属性

- せいみつぶんしりょう: 238.063

じっけんとくせい

- PSA: 43.37

2-acetyl-3H-benzofchromen-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0110-0013-15mg |

2-acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0110-0013-10μmol |

2-acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0110-0013-4mg |

2-acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0110-0013-5mg |

2-acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0110-0013-10mg |

2-acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0110-0013-20mg |

2-acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0110-0013-50mg |

2-acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| TRC | A188213-50mg |

2-Acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 50mg |

$ 50.00 | 2022-06-08 | ||

| TRC | A188213-100mg |

2-Acetyl-3H-benzo[f]chromen-3-one |

727-80-0 | 100mg |

$ 65.00 | 2022-06-08 | ||

| abcr | AB233668-1g |

3-Acetylbenzo[f]coumarin; . |

727-80-0 | 1g |

€146.60 | 2025-02-20 |

2-acetyl-3H-benzofchromen-3-one 関連文献

-

Lei Jin,Xiaoxue Tan,Cong Zhao,Qingming Wang Anal. Methods 2019 11 1916

-

Satya Narayan Sahu,Subrata Kumar Padhan,Prabhat Kumar Sahu RSC Adv. 2016 6 90322

-

3. Non-empirical calculations of the nature of the bonding in thiophen, thiophen S-oxide, and thiophen SS-dioxideMichael H. Palmer,Robert H. Findlay J. Chem. Soc. Perkin Trans. 2 1975 1223

727-80-0 (2-acetyl-3H-benzofchromen-3-one) 関連製品

- 10441-27-7(3-Acetyl-7-hydroxy-2H-chromen-2-one)

- 1846-73-7(3-butanoyl-2H-chromen-2-one)

- 3949-36-8(3-acetyl-2H-chromen-2-one)

- 20280-93-7(3-acetyl-7-methyl-2H-chromen-2-one)

- 64267-19-2(3-Acetyl-7-methoxychromen-2-one)

- 5452-39-1(3-Acetyl-8-methoxy-2H-chromen-2-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬